(6Z)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-IMINO-6-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling agents .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The reaction conditions are carefully controlled to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, (6Z)-5-IMINO-6-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets (6Z)-5-IMINO-6-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C23H14N4O4S |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H14N4O4S/c24-21-18(12-17-9-10-20(31-17)15-7-4-8-16(11-15)27(29)30)22(28)25-23-26(21)19(13-32-23)14-5-2-1-3-6-14/h1-13,24H/b18-12-,24-21? |
InChI Key |
CXYDZIQVASZCSH-YIFJCWOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C(=N)N23 |
Origin of Product |
United States |
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